molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

1-Pyridin-3-yl-piperazine

カタログ番号: B109604
CAS番号: 67980-77-2
分子量: 163.22 g/mol
InChIキー: DNDJHEWLYGJJCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Pyridin-3-yl-piperazine (CAS: 67980-77-2) is a heterocyclic compound featuring a pyridine ring attached to a piperazine moiety at the 3-position. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The compound is synthesized via coupling reactions, as demonstrated by the reaction of this compound dihydrochloride with 3-chloro-4-methyl-6-phenylpyridazine in water, yielding 19% after purification by column chromatography . Its commercial availability (e.g., J&W Pharmlab offers 97% purity at varying scales) underscores its utility in research .

準備方法

Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which are then deprotected to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing efficient purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 1-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

1-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic and antidepressant agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 1-Pyridin-3-yl-piperazine involves its interaction with specific molecular targets. It acts as an antagonist at alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release. By binding to these receptors, it can modulate the release of norepinephrine and other neurotransmitters, leading to its therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : The parent compound’s low yield (19%) contrasts with derivatives like the trifluoromethylphenyl analog (55%), suggesting substituent-dependent reaction optimizations .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 1-(6-Nitropyridin-3-yl)piperazine) may introduce toxicity risks (H302 hazard), while methyl groups improve lipophilicity for enhanced bioavailability .

Physicochemical and Spectroscopic Properties

NMR and IR Data

  • 1-Pyridin-3-yl-piperazine dihydrochloride : 1H NMR (CDCl₃) shows pyridine protons at δ 8.37 (s, 1H), 8.14 (s, 1H), and aromatic couplings (J = 7.0 Hz) .
  • Arylpiperazine Derivatives : Piperazine carbons in 1-arylpiperazines exhibit 13C NMR shifts near 45–55 ppm, while trifluoromethyl groups show distinct 19F NMR signals .
  • Triazene Analogs : IR spectra of triazenes derived from 1-alkylpiperazines display C=O stretches at ~1645 cm⁻¹ and C-N vibrations at ~1106 cm⁻¹ .

Stability and Reactivity

生物活性

1-Pyridin-3-yl-piperazine (also known as 1-(pyridin-3-yl)piperazine) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its piperazine ring substituted with a pyridine moiety at the 3-position. This structure contributes to its diverse biological activities, particularly its interaction with various neurotransmitter receptors.

Target Receptors:
this compound primarily interacts with:

  • α2-Adrenergic Receptors: It acts as a selective antagonist, influencing neurotransmitter release and potentially modulating mood and anxiety levels.
  • Histamine H3 Receptors: This interaction may affect sleep-wake cycles and appetite regulation.
  • Sigma-1 Receptors: These receptors are implicated in neuroprotection and modulation of pain perception.

Mode of Action:
The compound's antagonistic activity at α2-adrenergic receptors leads to increased norepinephrine and dopamine levels, which can have antidepressant and anxiolytic effects. Additionally, its interactions with histamine H3 and sigma-1 receptors suggest broader implications in neuropharmacology, including potential applications in treating psychiatric disorders.

Antidepressant and Anxiolytic Effects

Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. For instance, studies have shown that it can reduce immobility time in the forced swim test, a common measure of antidepressant activity . Its ability to enhance neurotransmitter release aligns with findings that support its potential use in treating depression and anxiety disorders.

Anti-Tubercular Activity

Some derivatives of this compound have demonstrated anti-tubercular activity against Mycobacterium tuberculosis. In vitro assays indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in tuberculosis treatment .

Research Applications

This compound is widely used in scientific research for various purposes:

  • Drug Discovery: It serves as a building block for synthesizing novel compounds targeting different receptors involved in neurological disorders.
  • Pharmaceutical Development: The compound is being explored for its potential therapeutic effects, including roles as an antipsychotic and antidepressant agent .
  • Biochemical Studies: It is employed to study enzyme inhibitors and receptor antagonists, contributing to the understanding of complex biochemical pathways.

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, administration of this compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. The results suggested that the compound's action on α2-adrenoceptors was critical for its antidepressant effects .

Case Study 2: Anti-Tubercular Activity
A series of piperazine derivatives were synthesized based on the structure of this compound. These compounds were tested against Mycobacterium tuberculosis H37Ra, showing promising results with several derivatives exhibiting MIC values lower than standard treatments. This highlights the compound's potential role in developing new anti-tubercular therapies .

Data Tables

Biological Activity Effect Reference
Antidepressant-like effectReduced immobility time
Anti-tubercular activityInhibition of M. tuberculosis
Interaction with α2-adrenoceptorsIncreased norepinephrine release
Compound Derivatives Activity MIC (µg/mL)
Compound A (Piperazine derivative)Anti-tubercular< 10
Compound B (Piperazine derivative)Anti-tubercular< 20
Compound C (Pyridine derivative)Moderate agonist on PPAR15

Q & A

Q. What are the common synthetic routes for 1-Pyridin-3-yl-piperazine, and how do reaction conditions influence yield?

Basic
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine with 3-bromopyridine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution at the pyridinyl nitrogen. Alternative routes include Buchwald-Hartwig amination using palladium catalysts for aryl halide coupling . Yield optimization requires careful control of stoichiometry (1:1.2 piperazine:halopyridine), temperature (80–120°C), and reaction time (12–24 hours). Impurities such as bis-alkylated byproducts can be minimized by using excess piperazine .

Q. How is this compound structurally characterized, and what spectral benchmarks are critical?

Basic
Structural characterization relies on:

  • ¹H/¹³C NMR : Peaks for piperazine protons (δ 2.5–3.5 ppm as multiplet) and pyridinyl protons (δ 7.1–8.5 ppm as doublets). Deshielding of piperazine N–H protons (if present) occurs at δ ~1.5 ppm .
  • IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and aromatic C–C/C–N vibrations (1600–1450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.2 (C₉H₁₂N₃⁺) with fragmentation patterns confirming piperazine ring cleavage .

Q. What are the key applications of this compound in medicinal chemistry research?

Basic
This compound serves as:

  • A ligand scaffold for designing serotonin/dopamine receptor modulators due to its dual aromatic and aliphatic amine groups .
  • An intermediate for synthesizing kinase inhibitors (e.g., pyridine-linked triazenes) .
  • A probe for studying structure-activity relationships (SAR) in neuropharmacology, leveraging its π-π stacking and hydrogen-bonding capabilities .

Q. How does the electronic nature of substituents on the pyridine ring affect the reactivity of this compound?

Advanced
Electron-withdrawing groups (e.g., –NO₂ at the pyridine 4-position) reduce nucleophilicity at the piperazine nitrogen, slowing subsequent alkylation/acylation reactions. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity but may sterically hinder coupling. Computational studies (DFT) show a linear correlation between Hammett σ values and reaction rates in SNAr reactions .

Q. How can researchers address solubility challenges of this compound in biological assays?

Advanced
Low aqueous solubility (log P ~1.2) is mitigated by:

  • Salt formation : Hydrochloride salts (e.g., this compound·HCl) improve solubility in PBS (pH 7.4) .
  • Co-solvents : Use of DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
  • Prodrug strategies : Esterification of the piperazine nitrogen to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

Advanced

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention time differences ≥2 minutes indicate enantiomeric separation .
  • Circular Dichroism (CD) : Peaks at 220–260 nm correlate with absolute configuration.
  • X-ray Crystallography : Resolves racemic mixtures via crystallization with chiral counterions (e.g., tartrate) .

Q. What strategies resolve conflicting receptor binding data for this compound derivatives?

Advanced
Contradictions in IC₅₀ values often arise from assay conditions. Solutions include:

  • Standardized protocols : Uniform buffer pH (7.4), temperature (25°C), and radioligand concentrations (e.g., [³H]spiperone for dopamine D₂ receptors) .
  • Computational docking : MD simulations (e.g., AutoDock Vina) to validate binding poses against crystal structures (e.g., PDB ID: 6CM4) .
  • Metabolite screening : LC-MS/MS to rule out interference from degradation products .

Q. How are computational tools used to predict the pharmacokinetics of this compound analogs?

Advanced

  • ADMET Prediction : SwissADME estimates bioavailability (30–50% due to moderate permeability) and CYP450 inhibition risks (CYP2D6 IC₅₀ ~10 µM) .
  • QSAR Models : Correlate log D values (1.5–2.5) with BBB penetration using Molinspiration descriptors .
  • PBPK Modeling : GastroPlus simulations to optimize dosing regimens for in vivo studies .

Q. What safety precautions are critical when handling this compound hydrochloride?

Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (LD₅₀ >500 mg/kg in rodents) .
  • First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How do steric effects in N-alkylated this compound derivatives influence biological activity?

Advanced
Bulky alkyl groups (e.g., –CH₂Ph) reduce off-target binding but may decrease solubility. SAR studies show:

  • N-Methylation : Enhances metabolic stability (t₁/₂ >2 hours in liver microsomes) .
  • N-Benzylation : Increases 5-HT₁A receptor affinity (Ki ~15 nM) but reduces D₂ selectivity .
  • Stereochemistry : R-enantiomers often show 10–100x higher potency than S-counterparts in receptor assays .

特性

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.
Quantity
0.019 mol
Type
reagent
Reaction Step One
Quantity
0.02 L
Type
solvent
Reaction Step Two
Quantity
0.076 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four
Quantity
0.000633 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (6.3 mmol) of 3-bromopyridine, 2.2 g (25 mmol) of piperazine, 16 mg of tris(dibenzylideneacetone)-dipalladium(0), 32 mg of (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, 1.3 g (13.4 mmol) of sodium t-butoxide, and 50 ml of toluene was heated under reflux for 24 hours in a nitrogen atmosphere. The reaction mixture was diluted with water and extracted with chloroform. The combined organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated off, and the residue was purified by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as a developing solvent to give 0.27 g (29%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22 g of piperazine in 20 ml of o-xylene, a solution of 6.72 g of 3-bromopyridine in 20 ml of o-xylene and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 15 ml of o-xylene (the ratio of palladium atom/heterocyclic aromatic halide=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, the same treatment as employed in Example 1 was conducted to give colorless oily 1-(3-pyridyl)piperazine. The yield was 86% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
48 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
1-Pyridin-3-yl-piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。